Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, hydroxyethyl, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl and hydroxyethyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of suitable raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and various substituted quinoline analogs.
Scientific Research Applications
Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate include other quinoline derivatives such as:
- Ethyl 4-((2-hydroxyethyl)amino)-6-methoxyquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials with unique functionalities .
Biological Activity
Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from quinoline derivatives. The general synthetic pathway includes:
- Formation of Quinoline Skeleton : Starting from 2-aminoaryl compounds, quinoline structures are formed through cyclization reactions.
- Carboxylation : Introduction of the carboxylate group via acylation techniques.
- Alkylation : The ethyl group is introduced through alkylation reactions using suitable alkyl halides.
- Amine Modification : The hydroxyethyl amino group is added through nucleophilic substitution.
Antioxidant Activity
Research indicates that compounds with a quinoline structure exhibit significant antioxidant properties. This compound has shown promising results in various assays measuring its ability to scavenge free radicals.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes:
Enzyme | Inhibition (%) | IC50 Value (μM) | Reference |
---|---|---|---|
Lipoxygenase (LOX) | 67.7 | 10 | |
Myeloperoxidase | Not specified | Not specified |
Study on Quinoline Derivatives
A study published in MDPI explored the biological activities of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of lipid peroxidation and free radical scavenging capabilities, making it a candidate for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship of quinoline derivatives, revealing that modifications to the amino group significantly affected biological activity. The introduction of the hydroxyethyl moiety was found to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 6-ethyl-4-(2-hydroxyethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-3-11-5-6-14-12(9-11)15(17-7-8-19)13(10-18-14)16(20)21-4-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,18) |
InChI Key |
PLTJWAPYHAXYHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCO |
Origin of Product |
United States |
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